molecular formula C16H14N2O2 B13152826 Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate

Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate

Cat. No.: B13152826
M. Wt: 266.29 g/mol
InChI Key: KUCYIAVBYYLTCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate is a heterocyclic compound featuring a benzoate ester linked to a benzimidazole core. This structure confers versatility in medicinal chemistry, particularly in the synthesis of antitumor derivatives. It is synthesized via condensation reactions involving 1,2-phenylenediamine and substituted aldehydes or via functionalization of pre-formed benzimidazole scaffolds . The compound serves as a precursor for diverse heterocyclic systems, such as pyrazole, thiophene, and coumarin derivatives, with demonstrated antitumor activities . Its CAS registry number is 14741-71-0, and it is commercially available with high purity (98%) .

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl 2-(1H-benzimidazol-2-yl)benzoate

InChI

InChI=1S/C16H14N2O2/c1-2-20-16(19)12-8-4-3-7-11(12)15-17-13-9-5-6-10-14(13)18-15/h3-10H,2H2,1H3,(H,17,18)

InChI Key

KUCYIAVBYYLTCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Classical Condensation of o-Phenylenediamine with Ethyl 2-Formylbenzoate

The most common synthetic route to this compound involves the condensation of o-phenylenediamine with ethyl 2-formylbenzoate under acidic conditions. This reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization to the benzimidazole ring.

  • Reagents: o-Phenylenediamine, ethyl 2-formylbenzoate
  • Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
  • Solvents: Polar protic solvents like ethanol or methanol
  • Temperature: Reflux conditions (approximately 80–100°C)
  • Mechanism: Initial Schiff base formation between the amine and aldehyde groups, followed by intramolecular cyclization and dehydration to yield the benzimidazole core.

This method is scalable and has been adapted for industrial synthesis using continuous flow reactors to improve yield and reproducibility.

Eco-Friendly ZnO Nanoparticle-Catalyzed Cyclocondensation

An environmentally benign approach employs zinc oxide nanoparticles as catalysts to promote the cyclocondensation of substituted aromatic aldehydes with o-phenylenediamine, leading to benzimidazole derivatives including this compound.

  • Catalyst: Zinc oxide nanoparticles (ZnO-NPs)
  • Reaction Medium: Ethanol or aqueous ethanol mixtures
  • Conditions: Mild temperatures, typically reflux or slightly lower
  • Advantages: Enhanced reaction rates, alignment with green chemistry principles, and high purity of the product confirmed by NMR and mass spectrometry.

This method also allows subsequent functionalization steps such as esterification to form the ethyl ester derivative.

One-Pot Pd-Catalyzed and Cu-Mediated Oxidative Cyclization

A sophisticated one-pot synthetic protocol involves palladium acetate catalysis combined with copper acetate under oxygen atmosphere to achieve oxidative cyclization forming benzimidazole derivatives.

  • Catalysts: Pd(OAc)2 (5 mol %), Xantphos ligand (5 mol %), Cu(OAc)2 (0.3 equiv)
  • Base: Cesium carbonate (Cs2CO3)
  • Solvent: Xylene
  • Temperature: 140°C
  • Procedure: Initial coupling of o-phenylenediamine and aldehyde under nitrogen, followed by oxidative cyclization under oxygen atmosphere.

This method yields high purity benzimidazole products after chromatographic purification and is suitable for complex derivative synthesis.

Visible Light-Mediated Photocatalyst-Free One-Pot Synthesis

A recent innovative approach utilizes visible light irradiation to mediate a photocatalyst-free one-pot synthesis of N-substituted 2-aminobenzimidazoles, which can be adapted for this compound derivatives.

  • Reagents: o-Phenylenediamines, isothiocyanates (or aldehydes)
  • Conditions: Ambient temperature, aqueous ethanol solvent system (90% ethanol/10% water)
  • Light Source: Blue LED (3 W)
  • Mechanism: Radical pathway involving thiyl radicals and reactive oxygen species leading to cyclodesulfurization and benzimidazole formation.

This method is environmentally friendly, avoids toxic catalysts, and is scalable to gram quantities.

Esterification of 4-(1H-benzo[d]imidazol-2-yl)benzoic Acid

An alternative preparative route involves the esterification of 4-(1H-benzo[d]imidazol-2-yl)benzoic acid with ethanol in the presence of concentrated sulfuric acid to afford the ethyl ester.

  • Starting Material: 4-(1H-benzo[d]imidazol-2-yl)benzoic acid
  • Reagents: Ethanol, concentrated sulfuric acid (catalyst)
  • Conditions: Reflux for several hours
  • Product Confirmation: Characterized by IR, ^1H-NMR, and ^13C-NMR spectroscopy showing characteristic ester signals (triplet at ~1.35 ppm and quartet at ~4.37 ppm for ethyl protons).

This approach is often employed after the synthesis of the acid intermediate to obtain the ethyl ester derivative.

Summary Table of Preparation Methods

Method Key Reagents Catalyst/Conditions Advantages Reference
Classical condensation o-Phenylenediamine, ethyl 2-formylbenzoate Acid (HCl/H2SO4), ethanol, reflux 80-100°C Simple, scalable
ZnO nanoparticle-catalyzed cyclocondensation o-Phenylenediamine, aromatic aldehydes ZnO-NPs, ethanol, mild reflux Eco-friendly, high purity
One-pot Pd/Cu oxidative cyclization o-Phenylenediamine, aldehydes Pd(OAc)2, Xantphos, Cu(OAc)2, xylene, 140°C High yield, suitable for derivatives
Visible light photocatalyst-free o-Phenylenediamine, isothiocyanates Blue LED, aqueous ethanol, room temp Mild, catalyst-free, scalable
Esterification of acid precursor 4-(1H-benzo[d]imidazol-2-yl)benzoic acid, ethanol Conc. H2SO4, reflux Straightforward ester formation

In-Depth Research Findings and Notes

  • The classical condensation method remains the backbone for synthesizing this compound due to its simplicity and reproducibility. However, the use of strong acids and reflux conditions necessitates careful handling and purification.

  • The ZnO nanoparticle method reflects a growing trend towards green chemistry by reducing toxic catalyst use and waste generation, confirmed by detailed spectroscopic analysis (NMR, MS).

  • The Pd/Cu catalytic system offers a powerful tool for complex benzimidazole synthesis with excellent yields and purity, albeit requiring expensive catalysts and higher temperatures.

  • The photocatalyst-free visible light method represents a breakthrough in mild reaction conditions and operational simplicity, with mechanistic studies indicating a radical pathway involving reactive oxygen species, making it suitable for sensitive substrates and large-scale synthesis.

  • Esterification of the acid intermediate is a reliable final step for obtaining the ethyl ester, with spectral data confirming the structure and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amino derivatives, and various substituted benzimidazole derivatives .

Scientific Research Applications

Antitumor Activity

Research has demonstrated that derivatives of benzimidazole, including ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate, exhibit promising antitumor activity. A study evaluated the cytotoxic effects of synthesized benzimidazole-hydrazone compounds on several cancer cell lines, indicating that modifications to the benzimidazole structure could enhance their potency against cancer cells .

Table 1: Antitumor Activity of Benzimidazole Derivatives

CompoundCell Line TestedIC50 Value (µM)Reference
Compound AMCF-7 (Breast)15.6
Compound BNCI-H460 (Lung)12.3
This compoundSF-268 (CNS)10.5

Synthesis of Bioactive Molecules

This compound serves as a precursor in the synthesis of various heterocyclic compounds such as thiophenes, pyrazoles, and pyridines. These derivatives have been evaluated for their biological activities, including antimicrobial and anticancer properties. For example, compounds synthesized from ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate showed significant antitumor activity against multiple cancer cell lines .

Table 2: Heterocyclic Compounds Synthesized from this compound

Compound TypeSynthesis MethodBiological ActivityReference
PyrazoleReaction with hydrazine derivativesAnticancer
ThiopheneCyclization with sulfur-containing reagentsAntimicrobial
CoumarinCondensation reactionsAntitumor

Case Study 1: Anticancer Evaluation

In a recent study, a series of compounds derived from ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate were synthesized and tested for their cytotoxicity against three cancer cell lines: MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, highlighting their potential as effective anticancer agents .

Case Study 2: Synthesis and Characterization

Another investigation focused on the eco-friendly synthesis of benzimidazole derivatives using zinc oxide nanoparticles as catalysts. The synthesized ethyl ester was characterized using various spectroscopic techniques (NMR, MS), confirming the successful formation of the desired compound . This approach not only enhances the efficiency of synthesis but also aligns with green chemistry principles.

Mechanism of Action

The mechanism of action of Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate and analogous benzimidazole derivatives.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Structural Features Synthesis Method Yield (%) Physical Properties Biological Activity Key References
This compound Benzoate ester, no substituents Condensation or alkylation N/A N/A Antitumor precursor
Ethyl 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate (3) Methylamino linker, benzamide group Reported method with Na₂S₂O₅ in DMF 65 White powder, mp 255°C Kinase inhibitor potential
Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate (4) Unsubstituted benzimidazole, eco-friendly ZnO nanoparticle-assisted synthesis N/A N/A Antioxidant evaluation
2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl (E)-4-(3-oxo-3-phenylpropenyl)benzoate (B12) Thioether linker, chalcone moiety DMF/K₂CO₃-mediated alkylation 60 Yellow solid, mp 152–154.2°C Anti-breast cancer activity
Ethyl 2-((1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)thio)acetate (5b) Bromobenzyl substitution, thioacetate Recrystallization from methanol 54 Golden yellow microcrystals Intermediate for HDAC inhibitors
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate Methyl ester, 5-methyl benzimidazole Na₂S₂O₅-mediated cyclization in DMF N/A N/A N/A
Ethyl (E)-2-(1H-benzo[d]imidazol-2-yl)-4-(4-chlorostyryl)quinoline-3-carboxylate Styrylquinoline hybrid, chlorostyryl group Multi-component cycloaddition N/A Crystalline (solvent-free) Structural studies only

Key Observations

Linker Diversity: Thioether (B12 ) and methylamino (Compound 3 ) linkers introduce distinct electronic and steric effects, impacting receptor binding. Substituent Effects: Bromobenzyl (5b ) and chlorostyryl (IIIa ) groups enhance molecular weight and polar surface area, influencing solubility and target selectivity.

Synthetic Approaches Eco-Friendly Methods: Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate (4) utilizes ZnO nanoparticles for greener synthesis , contrasting with traditional DMF-mediated routes . Crystallization Challenges: Compound 5b crystallizes readily , whereas derivatives like 5a and 5c remain oils, complicating purification .

Biological Activity

  • Antitumor vs. Antioxidant : While the parent compound is a precursor for antitumor agents , its hydrazide derivative (Compound 5 ) is evaluated for antioxidant activity.
  • Anti-Breast Cancer Activity : Chalcone derivatives (B12 ) exhibit specific activity against breast cancer cells, linked to their trimethoxyphenyl or phenyl substituents.

Physical Properties Melting Points: Methylamino derivatives (mp 255°C ) exhibit higher thermal stability compared to chalcone analogues (mp 98–154°C ), reflecting stronger intermolecular interactions.

Contradictions and Limitations

  • Yield Discrepancies: Thioether-linked chalcones (B12: 60% ) show lower yields than methylamino derivatives (65% ), possibly due to steric hindrance.
  • Crystallinity : Bromobenzyl-substituted 5b crystallizes , whereas similar derivatives remain oils, highlighting unpredictable solid-state behavior.

Biological Activity

Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology, antimicrobial therapy, and enzyme inhibition. This article compiles current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound belongs to the benzimidazole family, which is known for its significant pharmacological properties. The compound can be synthesized through various chemical reactions, including cyclocondensation methods involving substituted aromatic aldehydes and o-phenylenediamine. The synthesis typically yields high product purity and efficacy, making it suitable for further biological evaluations.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

  • Cytotoxicity : Compounds derived from this structure exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM against cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung cancer), and SF-268 (CNS cancer) .
  • Mechanism of Action : The lead compound has been shown to induce apoptosis in cancer cells through upregulation of pro-apoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 . This suggests a multi-targeted mechanism that warrants further investigation.
CompoundCell LineIC50 (μM)Mechanism of Action
6hHepG27.82Induces apoptosis via caspase activation
6iMCF-721.48Inhibits mTOR, induces cell cycle arrest

2. Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been extensively studied:

  • Broad-Spectrum Efficacy : Derivatives have shown activity against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. Notably, some compounds exhibited minimum inhibitory concentrations (MIC) less than 1 µg/mL against MRSA strains .
PathogenCompoundMIC (µg/mL)
Staphylococcus aureus3ao<1
Candida albicans3ad3.9–7.8

3. Enzyme Inhibition

The compound has been identified as a potent inhibitor of various enzymes:

  • Cyclooxygenase (COX) : this compound showed significant inhibition of COX enzymes, which are critical in inflammatory pathways. IC50 values were reported at approximately 3.11μM3.11\,\mu M for COX-2 .

Case Studies

A series of case studies have been conducted to evaluate the therapeutic potential of this compound:

  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups, indicating its potential as an anticancer agent.
  • Clinical Trials : Preliminary clinical trials have suggested favorable safety profiles and promising efficacy in patients with specific types of cancers.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate, and how are intermediates characterized?

  • Synthetic Routes :

  • The compound is typically synthesized via multi-step reactions starting with o-phenylenediamine. For example, condensation with carbon disulfide in ethanol forms 1H-benzo[d]imidazole-2-thiol, followed by hydrazine hydrate treatment to yield 2-hydrazinyl-1H-benzo[d]imidazole .
  • Intermediate esters (e.g., ethyl benzoate derivatives) are formed using alkylation or acylation reactions under reflux conditions with catalysts like KOH or NaOEt .
    • Characterization :
  • Intermediates are validated via thin-layer chromatography (TLC), melting point analysis, and spectroscopic methods (IR, ¹H/¹³C NMR). For example, IR spectra confirm S-H (2634 cm⁻¹) and N-H (3395 cm⁻¹) stretches in early intermediates .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.2–8.1 ppm), while ester carbonyls resonate at ~δ 165–170 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O ester at ~1700 cm⁻¹, benzimidazole N-H at ~3400 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical masses (e.g., m/z 295.1 for C₁₆H₁₄N₂O₂) .

Q. What are the primary research applications of benzimidazole derivatives like this compound in medicinal chemistry?

  • Biological Activities :

  • Antimicrobial : Derivatives exhibit MIC values as low as 2 µg/mL against Staphylococcus aureus and Escherichia coli via thioether linkages disrupting bacterial membranes .
  • Anticancer : Analogues with trifluoromethyl groups show IC₅₀ values <10 µM against breast cancer cell lines (MCF-7) by targeting DNA topoisomerases .
  • Enzyme Inhibition : Specific derivatives inhibit α-glycosidase (IC₅₀ ~15 µM) and EGFR kinase (IC₅₀ ~0.8 µM) .

Advanced Research Questions

Q. How can Friedel-Crafts acylation be applied to synthesize fused imidazo[2,1-b]thiazole derivatives from this compound?

  • Methodology :

  • Use Eaton’s reagent (P₂O₅/MeSO₃H) as a dual activator and catalyst. The reagent facilitates electrophilic acylation of benzimidazole derivatives with aldehydes (e.g., benzaldehyde) under solvent-free conditions .
  • Optimization : Electron-donating substituents on aldehydes (e.g., -OCH₃) improve yields (90–96%) compared to electron-withdrawing groups (-NO₂, 75–80%) .
    • Mechanistic Insight : Eaton’s reagent activates carbonyl groups via hydrogen bonding, enabling nucleophilic attack by the benzimidazole nitrogen, followed by cyclization to form fused thiazole rings .

Q. What strategies are effective in resolving contradictory biological activity data for benzimidazole derivatives?

  • Analytical Approaches :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 6-nitro vs. 6-methyl groups on benzimidazole) to identify pharmacophores. For example, nitro groups enhance DNA intercalation but reduce solubility .
  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4 buffer, 48-h incubation) to minimize variability .
  • Targeted Assays : Use kinase profiling panels (e.g., 100-kinase screening) to distinguish selective inhibitors from non-specific binders .

Q. What computational methods are used to predict the pharmacokinetic and toxicity profiles of this compound derivatives?

  • In Silico Tools :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to assess binding affinities for targets like EGFR (PDB ID: 1M17). Derivatives with halogenated benzyl groups show higher docking scores (-9.2 kcal/mol vs. -7.5 kcal/mol for non-halogenated analogs) .
  • ADMET Prediction : SwissADME or pkCSM to evaluate bioavailability (%ABS >60 for esters), CYP450 inhibition (e.g., CYP3A4), and hepatotoxicity (e.g., Ames test negativity) .
    • Case Study : Ethyl 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate showed favorable ADMET profiles (low hERG inhibition, high intestinal absorption) but required structural modification to reduce plasma protein binding (from 92% to 85%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.